molecular formula C28H29N3O3S2 B420830 N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

Cat. No.: B420830
M. Wt: 519.7g/mol
InChI Key: QOOZAGYDIPETKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a thiazole ring substituted with diphenyl groups and a benzamide moiety with a dipropylamino sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution with Diphenyl Groups: The thiazole ring is then substituted with diphenyl groups through a Friedel-Crafts acylation reaction.

    Formation of Benzamide Moiety: The benzamide moiety is introduced by reacting the substituted thiazole with 4-aminobenzenesulfonyl chloride under basic conditions.

    Introduction of Dipropylamino Group: Finally, the dipropylamino group is introduced through nucleophilic substitution using dipropylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[(dimethylamino)sulfonyl]benzamide
  • N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[(diethylamino)sulfonyl]benzamide
  • N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[(dibutylamino)sulfonyl]benzamide

Uniqueness

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is unique due to the presence of the dipropylamino group, which may confer distinct chemical and biological properties compared to its analogs with different alkyl groups

Properties

Molecular Formula

C28H29N3O3S2

Molecular Weight

519.7g/mol

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

InChI

InChI=1S/C28H29N3O3S2/c1-3-19-31(20-4-2)36(33,34)24-17-15-23(16-18-24)27(32)30-28-29-25(21-11-7-5-8-12-21)26(35-28)22-13-9-6-10-14-22/h5-18H,3-4,19-20H2,1-2H3,(H,29,30,32)

InChI Key

QOOZAGYDIPETKX-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.